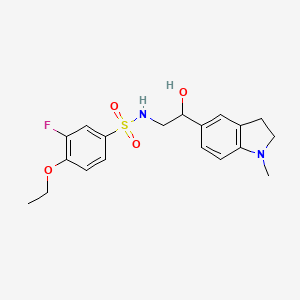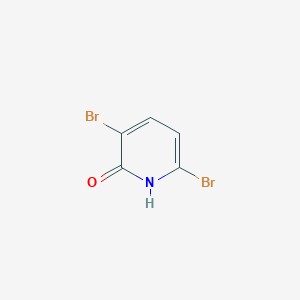![molecular formula C22H31NO3 B2616895 2-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide CAS No. 1797185-17-1](/img/structure/B2616895.png)
2-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide is a synthetic organic compound characterized by its unique structural features It consists of an ethoxyphenyl group attached to an acetamide moiety, which is further linked to a methoxyadamantane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide typically involves multiple steps:
-
Formation of the Ethoxyphenyl Intermediate
Starting Material: 4-ethoxyphenol.
Reaction: Alkylation with ethyl bromide in the presence of a base like potassium carbonate to form 4-ethoxyphenyl ether.
-
Preparation of the Methoxyadamantane Intermediate
Starting Material: Adamantane.
Reaction: Methoxylation using methanol and a strong acid catalyst like sulfuric acid to yield 2-methoxyadamantane.
-
Coupling Reaction
Intermediate: 4-ethoxyphenyl ether and 2-methoxyadamantane.
Reaction: Acylation using acetic anhydride and a catalyst such as pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or neutral conditions.
Products: Oxidation of the ethoxy group to form a carboxylic acid derivative.
-
Reduction
Reagents: Lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like ether.
Products: Reduction of the acetamide group to form an amine derivative.
-
Substitution
Reagents: Halogenating agents like thionyl chloride.
Conditions: Performed under reflux conditions.
Products: Substitution of the ethoxy group with a halogen to form a halogenated derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Thionyl chloride, phosphorus tribromide.
科学的研究の応用
Chemistry
In chemistry, 2-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, although detailed studies are required to confirm its efficacy and safety.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
作用機序
The mechanism of action of 2-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-(4-methoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-ethoxyphenyl)-N-[(2-hydroxyadamantan-2-yl)methyl]acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
2-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide is unique due to the combination of its ethoxyphenyl and methoxyadamantane groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-(4-ethoxyphenyl)-N-[(2-methoxy-2-adamantyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-3-26-20-6-4-15(5-7-20)13-21(24)23-14-22(25-2)18-9-16-8-17(11-18)12-19(22)10-16/h4-7,16-19H,3,8-14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVTUFOKQAZDBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
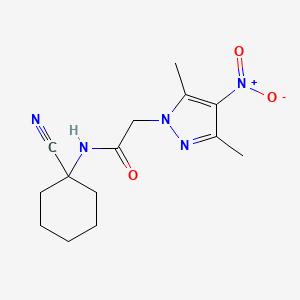
![1'-Acetyl-7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2616817.png)
![Ethyl 4-[4-methyl-1,3-dioxo-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/new.no-structure.jpg)
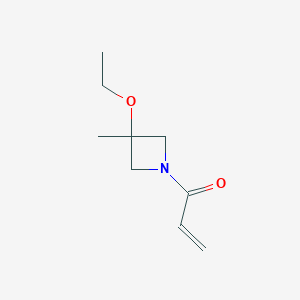
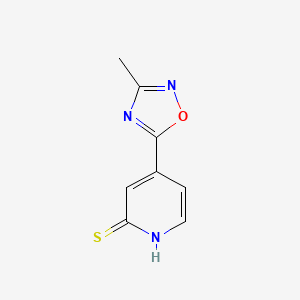
![N-(4-acetylphenyl)-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2616824.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2616827.png)
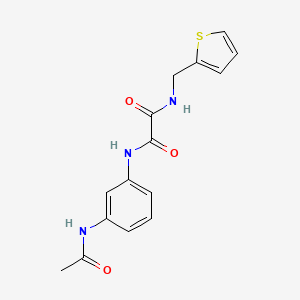
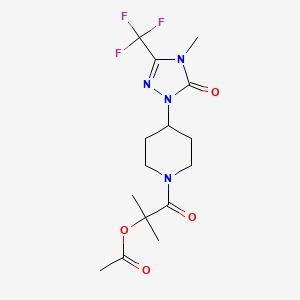
![Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B2616830.png)
![N-[4-(dimethylamino)benzyl]valine](/img/structure/B2616831.png)
